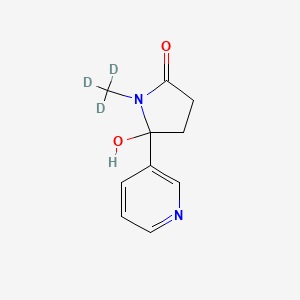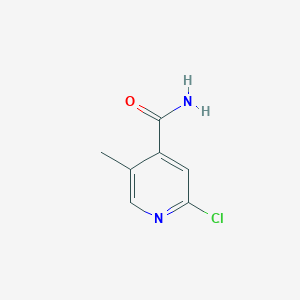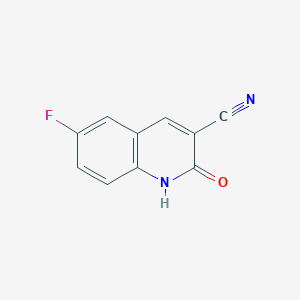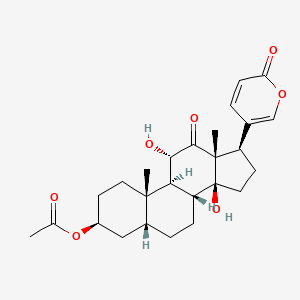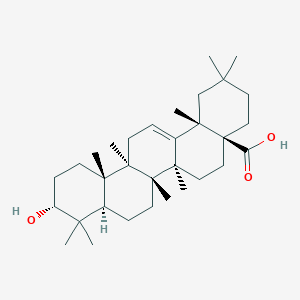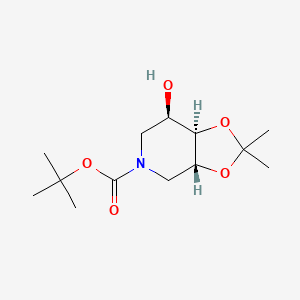
6-Hydroxyindoramin-d5 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyindoramin-d5 (hydrochloride) is an isotope-labeled analogue of 6-Hydroxyindoramin, which is an impurity of Indoramin. Indoramin is known for its α1-adrenergic blocking properties, making it useful in the treatment of hypertension and other cardiovascular conditions . The deuterium-labeled version, 6-Hydroxyindoramin-d5 (hydrochloride), is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Indoramin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyindoramin-d5 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of 6-Hydroxyindoramin. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of 6-Hydroxyindoramin-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxyindoramin-d5 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
6-Hydroxyindoramin-d5 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Indoramin and its metabolites.
Biology: Employed in studies involving the metabolic pathways and biological effects of Indoramin.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Indoramin.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
The mechanism of action of 6-Hydroxyindoramin-d5 (hydrochloride) is similar to that of Indoramin. It acts as an α1-adrenergic receptor antagonist, blocking the action of norepinephrine on these receptors. This leads to vasodilation and a subsequent decrease in blood pressure. The deuterium labeling does not significantly alter the pharmacological activity but allows for more precise tracking in metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxyindoramin: The non-deuterated version, used for similar purposes but without the benefits of isotope labeling.
Indoramin: The parent compound, primarily used for its therapeutic effects in treating hypertension.
6-Hydroxyindoramin-d3: Another deuterated analogue with fewer deuterium atoms, used in specific research applications
Uniqueness
This makes it particularly valuable in pharmacokinetic and pharmacodynamic research .
Propriétés
Formule moléculaire |
C22H26ClN3O2 |
|---|---|
Poids moléculaire |
404.9 g/mol |
Nom IUPAC |
2,3,4,5,6-pentadeuterio-N-[1-[2-(6-hydroxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C22H25N3O2.ClH/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16;/h1-7,14-15,18,23,26H,8-13H2,(H,24,27);1H/i1D,2D,3D,4D,5D; |
Clé InChI |
IAEUXSQJVFNSQV-GWVWGMRQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NC2CCN(CC2)CCC3=CNC4=C3C=CC(=C4)O)[2H])[2H].Cl |
SMILES canonique |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


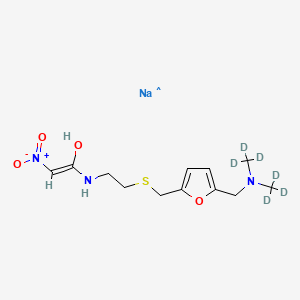

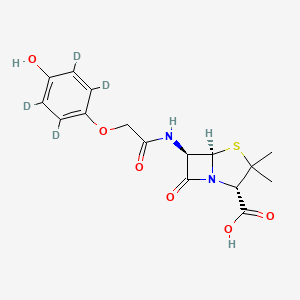
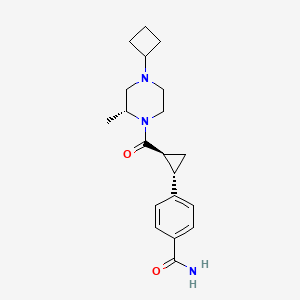
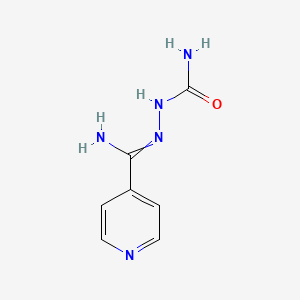
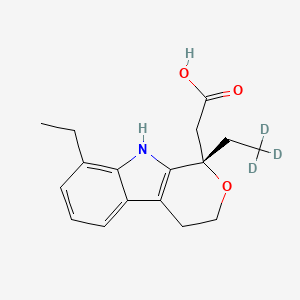
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
